![molecular formula C9H8N2O3S2 B2874083 4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate CAS No. 337924-69-3](/img/structure/B2874083.png)
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate
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Overview
Description
The compound “4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate” appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the thiadiazole and methanesulfonate groups. Thiadiazoles can participate in various reactions such as cycloadditions and substitutions .Scientific Research Applications
Antimicrobial Agents
The derivatives of 1,3,4-thiadiazole, including “4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate,” have shown potent antimicrobial properties . These compounds have been synthesized and evaluated against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. Some of these derivatives have outperformed others in terms of antimicrobial activity, indicating their potential as new antimicrobial agents .
Antitumor Agents Against Chronic Myelogenous Leukemia
These thiadiazole derivatives have been designed and synthesized to target chronic myelogenous leukemia. They exhibit cytotoxic effects on multiple human cancer cell lines, including the K562 cell line that expresses the Bcr-Abl tyrosine kinase. The inhibition of this kinase is crucial as it plays a significant role in the proliferation of leukemia cells .
Optical and Inhibitory Activity
Thiadiazole derivatives have been studied for their optical properties and inhibitory activity against specific enzymes like SHP1. These properties are significant for developing therapeutic agents that can modulate enzyme activity and have potential applications in treating diseases where such enzymes are dysregulated .
Anti-Microbial Properties in Pharmaceuticals
The thiadiazole scaffold is known for its diverse biological activities, including anti-microbial properties. Drugs with this scaffold, such as sulfamethoxazole and acetazolamide, have shown a wide range of biological actions, making them valuable in pharmaceutical applications .
Anticancer, Antimicrobial, and Antioxidant Potential
Novel derivatives of thiadiazole have been synthesized with the aim to explore their anticancer, antimicrobial, and antioxidant potential. These compounds have been compared to reference drugs like amoxicillin and fluconazole, showing promising results in both antibacterial and antifungal screenings .
Photovoltaic Material Precursors
Derivatives of thiadiazole, such as “4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate,” have been identified as promising precursors for various photovoltaic materials. These materials are crucial for the development of technologies like organic light-emitting diodes (OLEDs), charge transfer materials, and other applications in the field of renewable energy .
Mechanism of Action
Target of Action
Derivatives of 1,3,4-thiadiazoles have been widely used in the synthesis of schiff bases, which are known to exhibit high antibacterial, antifungal, and antiviral activity .
Mode of Action
It’s worth noting that many 1,3,4-thiadiazole derivatives are luminophores, which have a very narrow band of emission when excited by visible light . This property is very important for immunochemical analysis and photodynamic therapy .
Biochemical Pathways
It’s known that many 1,3,4-thiadiazole derivatives exhibit luminescence, which can affect various biochemical pathways related to immunochemical analysis and photodynamic therapy .
Result of Action
It’s known that many 1,3,4-thiadiazole derivatives have high antibacterial, antifungal, and antiviral activity .
Action Environment
It’s known that many 1,3,4-thiadiazole derivatives are sensitive to the action of bases .
properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c1-16(12,13)14-8-4-2-7(3-5-8)9-6-15-11-10-9/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAXPDOKRBJXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)phenyl methanesulfonate |
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